molecular formula C26H27N5O4 B2816831 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 898457-36-8

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2816831
CAS RN: 898457-36-8
M. Wt: 473.533
InChI Key: OIIHYNXDCOUQCY-UHFFFAOYSA-N
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Description

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Zagórska et al. (2016) explored the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant agents. The derivatives were examined for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential as antidepressants or anxiolytics. Molecular modeling indicated the significance of these derivatives in developing lead compounds for such applications (Zagórska et al., 2016).

Pharmacological Evaluation

Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were potent 5-HT1A receptor ligands. Preclinical studies indicated their potential as anxiolytics and antidepressants, suggesting their relevance in future research for affective disorders (Zagórska et al., 2009).

Receptor Affinity and Molecular Studies

Further research by Zagórska et al. (2015) involved synthesizing a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. The study highlighted the importance of substituents at specific positions for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This work contributed to understanding the molecular basis of antidepressant and anxiolytic-like activities (Zagórska et al., 2015).

Antagonistic Activity on Adenosine Receptors

Baraldi et al. (2005) studied new derivatives of 1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective antagonists of A3 adenosine receptors. This finding is significant for the development of drugs targeting adenosine receptors, which are implicated in various physiological processes (Baraldi et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and phenoxyphenyl groups at appropriate positions on the ring system.", "Starting Materials": [ "2,6-diaminopurine", "ethyl acetoacetate", "4-phenoxybenzaldehyde", "ethyl iodide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-diaminopurine", "Step 2: Synthesis of 2-chloro-6-(chloromethyl)purine by reacting 2,6-diaminopurine with chloroacetyl chloride in the presence of triethylamine", "Step 3: Synthesis of 2-ethylthio-6-(chloromethyl)purine by reacting 2-chloro-6-(chloromethyl)purine with sodium ethanethiolate", "Step 4: Synthesis of 2-ethylthio-6-(2-ethoxyethyl)purine by reacting 2-ethylthio-6-(chloromethyl)purine with ethoxyethyl iodide in the presence of sodium hydroxide", "Step 5: Synthesis of 3,9-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-ethylthio-6-(2-ethoxyethyl)purine with acetic anhydride in the presence of sodium bicarbonate", "Step 6: Synthesis of 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 3,9-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with 4-phenoxybenzaldehyde in the presence of acetic acid and ethanol" ] }

CAS RN

898457-36-8

Product Name

3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Molecular Formula

C26H27N5O4

Molecular Weight

473.533

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O4/c1-5-34-16-15-29-24(32)22-23(28(4)26(29)33)27-25-30(17(2)18(3)31(22)25)19-11-13-21(14-12-19)35-20-9-7-6-8-10-20/h6-14H,5,15-16H2,1-4H3

InChI Key

OIIHYNXDCOUQCY-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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